Bensulfuron-methyl
Overview
Description
Bensulfuron-methyl is the methyl ester of bensulfuron . It is an acetolactate synthase inhibitor and is used as a herbicide for the control of a variety of both annual and perennial weeds in crops, particularly wheat and rice . It is not licensed for use within the UK . It is a N-sulfonylurea, a member of pyrimidines, a methyl ester, and an aromatic ether .
Synthesis Analysis
Artificial antigens for Bensulfuron-methyl (BSM) were prepared by means of a two-step procedure of the glutaraldehyde method .
Molecular Structure Analysis
The three-dimensional structures of the inclusion complexes were simulated by the molecular docking method . The docking results indicated that guest BSM could enter into the cavities of host CDs, folded, and centrally aligned inside the inclusion complexes .
Chemical Reactions Analysis
The residue behavior of bensulfuron-methyl was investigated in primary and rotational crops and it was concluded that the residue definition for monitoring and risk assessment in plant can be proposed as bensulfuron-methyl, by default .
Physical And Chemical Properties Analysis
Bensulfuron-methyl is moderately soluble in water, non-volatile, and moderately mobile . It would not be expected to persist in soil but could be persistent in water systems under certain conditions .
Scientific Research Applications
Residue Dynamics in Waterlogged-Land Soil
Cheng Ling (2009) studied the residue dynamics of bensulfuron-methyl in the waterlogged-land area of the Jianghan Plain. This research provided insights into the degradation patterns of bensulfuron-methyl in various soil types, highlighting how physical and chemical properties of soil influence its degradation. It was found that organic matter, water content, temperature, and soil acidity affect bensulfuron-methyl's degradation rates, offering a basis for environmental monitoring and soil remediation strategies (Cheng Ling, 2009).
Weed Control in Transplanted Rice
Reddy et al. (2012) assessed the efficacy of a combination of bensulfuron-methyl and pretilachlor in controlling weeds in transplanted rice. Their findings revealed that this combination is non-toxic to the rice crop and results in higher grain yield and net returns compared to the use of butachlor. This study underscores the agricultural applications of bensulfuron-methyl in enhancing crop yield (Reddy et al., 2012).
Rapid Degradation in Paddy Soils
Xie et al. (2004) focused on the rapid degradation of bensulfuron-methyl in paddy soils with repeated application. The research indicated that this rapid degradation is likely due to the adaptation of soil bacteria, which utilize bensulfuron-methyl as a carbon and energy source. This finding is crucial for understanding the environmental impact of repeated herbicide use in agricultural settings (Xie et al., 2004).
Biodegradation and Peanut Growth Promotion
Ha and Nguyen (2020) explored the biodegrading activity of bensulfuron-methyl by Methylopila sp. DKT, a plant growth-promoting bacterial strain. They found that this strain not only degrades bensulfuron-methyl but also promotes peanut growth, suggesting a dual benefit in agricultural applications. This research provides insights into potential methods for mitigating herbicide residues and enhancing crop production (Ha & Nguyen, 2020).
Degradation Fungi Screening
Peng Xingxing et al. (2009) isolated and identified a bensulfuron-methyl highly effective degradation fungus strain from soil. The study explored the optimal conditions for degrading bensulfuron-methyl, providing a potential biological preparation for reducing herbicide residues in soil. This research is significant for environmental conservation and sustainable agriculture practices (Peng Xingxing et al., 2009).
Co-metabolic Deg
radation in Laboratory ConditionsLuo et al. (2008) investigated the degradation of bensulfuron-methyl by microorganisms under various conditions. They found that the addition of different carbon, nitrogen, and phosphorus sources can significantly enhance the degradation process. This study provides insights into the microbial degradation of bensulfuron-methyl and highlights the potential for bioremediation strategies in contaminated environments (Luo et al., 2008).
Microbial Response to Treatment in Soil
El-Ghamry et al. (2002) conducted a study to understand the impact of bensulfuron-methyl on soil microbial biomass and nitrogen mineralization. Their findings indicated that the herbicide application at higher rates can temporarily affect soil microbial communities, especially at the early stages of treatment. This study provides important data on the ecological impact of bensulfuron-methyl on soil microbial health (El-Ghamry et al., 2002).
Binding Affinity and Binding Site Analysis
Ding et al. (2010) explored the binding affinity and binding site of bensulfuron-methyl to human serum albumin using various spectroscopic and molecular modeling methods. This research contributes to the understanding of the interactions between herbicides and proteins, which is crucial for assessing the potential risks of herbicide exposure to humans (Ding et al., 2010).
Microbial Community Functional Diversity Responses
Zhang Wen-we (2014) assessed the effects of bensulfuron-methyl on the functional diversity of soil microbial communities in a paddy soil. The study revealed that low application rates of the herbicide enhanced microbial activities, while high rates inhibited them. This research highlights the nuanced effects of herbicide application on soil health and microbial ecosystems (Zhang Wen-we, 2014).
properties
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFTWRPUQYINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024164 | |
Record name | Bensulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bensulfuron-methyl | |
CAS RN |
83055-99-6 | |
Record name | Bensulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83055-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bensulfuron-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bensulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.